

Technical Guide: 2-Bromo-4-methylphenyl Diphenylacetate

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Compound of Interest

Compound Name: *2-Bromo-4-methylphenyl diphenylacetate*
Cat. No.: *B322395*

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InChIKey: UTXHEHNCZSJVKU-UHFFFAOYSA-N

Executive Summary

2-Bromo-4-methylphenyl diphenylacetate is a specialized organic ester utilized as a building block in medicinal chemistry, particularly in the synthesis of antimuscarinic agents and lipophilic structural probes. Its chemical identity is rigorously defined by its InChIKey (UTXHEHNCZSJVKU-UHFFFAOYSA-N), a hashed identifier that ensures unambiguous database retrieval across disparate chemical libraries.

This guide provides a comprehensive analysis of the molecule's structural philology, a validated synthesis protocol, and the cheminformatics logic underpinning its unique identifier.

Chemical Identity & Identifier Profile

The core of this guide is the molecule defined by the following descriptors. The InChIKey is the primary index for high-throughput screening (HTS) and database interoperability.

Descriptor	Value
Systematic Name	2-Bromo-4-methylphenyl 2,2-diphenylacetate
Common Name	2-Bromo-p-cresyl diphenylacetate
Molecular Formula	C ₂₁ H ₁₇ BrO ₂
Molecular Weight	381.27 g/mol
CAS Registry Number	Not widely assigned; catalog ID: a01891 (Aronis)
SMILES	<chem>CC1=CC(Br)=C(OC(=O)C(c2ccccc2)c3ccccc3)C=C1</chem>
InChI String	InChI=1S/C21H17BrO2/c1-15-12-13-19(18(22)14-15)24-21(23)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3
InChIKey	UTXHEHNCZSJVKU-UHFFFAOYSA-N

Structural Analysis

The molecule consists of two distinct pharmacophoric domains connected by an ester linkage:

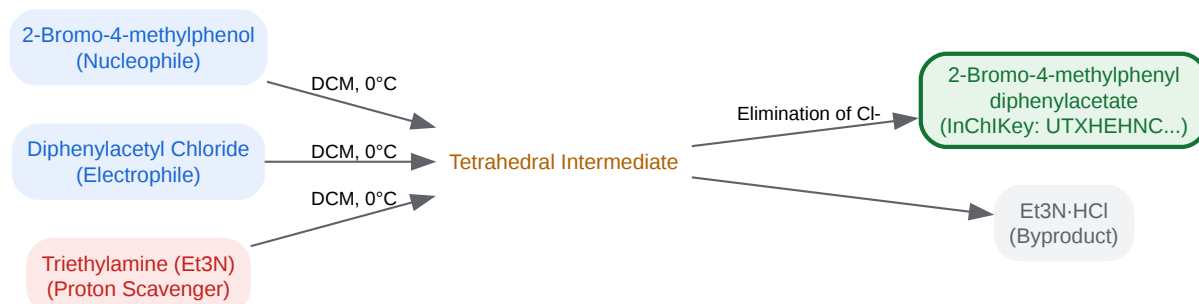
- Lipophilic Tail (Diphenylacetate):** Two phenyl rings attached to a central methine carbon provide significant lipophilicity (logP > 5.0) and steric bulk, often used to target hydrophobic pockets in G-protein coupled receptors (GPCRs).
- Substituted Phenol Head (2-Bromo-4-methylphenol):** The ortho-bromo group introduces steric hindrance near the ester bond, potentially increasing metabolic stability against hydrolysis compared to non-halogenated analogs. The para-methyl group serves as a metabolic handle (potential oxidation site) or a hydrophobic contact point.

Synthesis Methodology

The synthesis of **2-bromo-4-methylphenyl diphenylacetate** is achieved via a nucleophilic acyl substitution (esterification) between 2-bromo-4-methylphenol and diphenylacetyl chloride.

Reaction Pathway

The following diagram illustrates the reaction flow, including the critical intermediate transition state.



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Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target ester.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction.

Reagents:

- 2-Bromo-4-methylphenol (1.87 g, 10 mmol)
- Diphenylacetyl chloride (2.30 g, 10 mmol) [Prepared in situ from Diphenylacetic acid + SOCl₂ if commercial stock is unavailable]
- Triethylamine (Et₃N) (1.5 mL, 11 mmol) or Pyridine
- Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Procedure:

- Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with nitrogen (N₂).

- Solubilization: Add 2-bromo-4-methylphenol (10 mmol) and DCM (40 mL) to the flask. Cool the solution to 0°C using an ice bath.
- Base Addition: Add Triethylamine (11 mmol) dropwise. The solution may darken slightly due to phenoxide formation.
- Acylation: Dissolve diphenylacetyl chloride (10 mmol) in the remaining DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.
 - Note: Exothermic reaction; maintain temperature < 5°C to prevent side reactions.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).
- Workup:
 - Quench with water (20 mL).
 - Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess amine.
 - Wash with sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid.
 - Wash with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield a white crystalline solid.

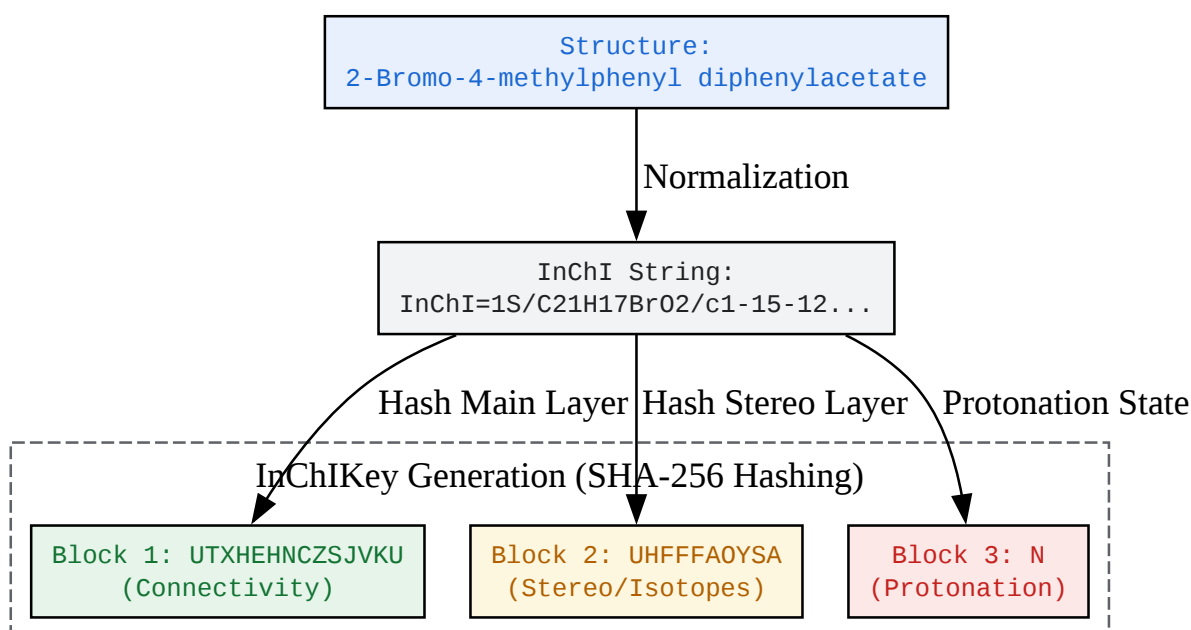
Cheminformatics: Decoding the InChIKey

The InChIKey UTXHEHNCZSJVKU-UHFFFAOYSA-N is not random; it is a hashed representation of the molecule's structural layers. Understanding this allows for validation of the digital record.

InChIKey Decomposition

The key consists of 27 characters separated by hyphens: AAAAAAAAAAAAAA-BBBBBBBBFV-P.

- Block 1 (Connectivity Hash):UTXHEHNCZSJVKU[1]
 - Encodes the molecular skeleton (atoms and bonds).
 - Derived from the InChI connectivity layer: /c1-15-12-13-19...[1][2]
 - Significance: Any change in the backbone (e.g., moving the methyl group from para to meta) will completely change this block.
- Block 2 (Stereochemistry & Isotopic Hash):UHFFFAOYSA[3]
 - UHFFFAOY: Encodes stereochemistry, tautomers, and isotopic layers.
 - SA: Indicates the version of the InChI standard used.
 - Significance: Since the molecule has no chiral centers (diphenylacetic acid is achiral at the central carbon due to two identical phenyl groups), this block reflects a "neutral" stereochemical state.
- Block 3 (Protonation Flag):N
 - Indicates the molecule is Neutral.



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Figure 2: Derivation of the InChIKey from chemical structure.

Analytical Validation

To confirm the synthesis matches the InChIKey, the following analytical signatures must be observed.

Method	Expected Signal	Structural Assignment
$^1\text{H-NMR}$ (CDCl_3)	$\delta \sim 2.30$ ppm (s, 3H)	Methyl group on phenol ring (Ar-CH ₃).
$\delta \sim 5.15$ ppm (s, 1H)	Methine proton of diphenylacetate (Ph ₂ CH-CO).	
$\delta \sim 6.9\text{--}7.4$ ppm (m, 13H)	Aromatic protons (10 from diphenyl, 3 from phenol).	
$^{13}\text{C-NMR}$	$\delta \sim 170$ ppm	Ester Carbonyl (C=O).
$\delta \sim 57$ ppm	Methine Carbon (Ph ₂ CH).	
MS (ESI/EI)	m/z 380, 382 (1:1 ratio)	Molecular ion [M] ⁺ showing characteristic $^{79}\text{Br}/^{81}\text{Br}$ isotope pattern.
m/z 167	Diphenylmethyl cation fragment (Ph ₂ CH ⁺).	

References

- Aronis Chemical Collection. (n.d.). Catalog Entry a01891: **2-bromo-4-methylphenyl diphenylacetate**.^{[1][2]} Retrieved February 21, 2026, from [\[Link\]](#)
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Sources

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- 3. 2-Bromo-4'-methylacetophenone | SIELC Technologies [[sielc.com](#)]
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